molecular formula C15H11NO B1311300 4'-Cyano-2-phenylacetophenone CAS No. 60694-99-7

4'-Cyano-2-phenylacetophenone

Cat. No. B1311300
CAS RN: 60694-99-7
M. Wt: 221.25 g/mol
InChI Key: AFMLJSCAQOSMIG-UHFFFAOYSA-N
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Description

4-Cyano-2-phenylacetophenone, also known as 4-CNPA or 4-CNPAF, is an aromatic compound with a unique combination of properties that make it a valuable reagent for a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 198-200 °C that is soluble in many organic solvents. 4-CNPA has a variety of uses in organic synthesis and is a versatile reagent for a number of reactions. It is also used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Application 1: Multifunctional Sensors Based on Liquid Crystals Scaffolded in Nematic Polymer Networks

  • Summary of the Application : This research focuses on the development of multifunctional sensors based on liquid crystals scaffolded in nematic polymer networks. These sensors are stimuli-responsive and can reflect environmental conditions, including temperature and the presence of volatile organic vapors .
  • Methods of Application or Experimental Procedures : The polymerization of liquid crystal (LC) monomers forms a stable network to template the LCs, while still maintaining the dynamic nature and thermal tunability of LCs. By adjusting the concentration of LC monomer, a wide temperature sensing range can be achieved .
  • Results or Outcomes : The sensor can detect concentration profiles of toluene vapor in a microchannel with a limit of detection of 2300 ppm. This stimuli-responsive system is expected to be potentially useful for many other naked-eye sensing applications .

Application 2: Effect of the Cyano Group on Colour-tunability of Aryl-substituted Butadiene

  • Summary of the Application : This research investigates the effect of cyano groups on the photophysical properties of polymers. The emission colors of these polymers can be tuned with the number of electron-withdrawing cyano group present on the backbone of the copolymer chain .
  • Methods of Application or Experimental Procedures : The research involves studying the photophysical properties of three polymers with varying numbers of cyano groups .
  • Results or Outcomes : The emission colors have been tuned corresponding to band gaps of 2.50 eV, 2.36 eV, and 2.22 eV for the three polymers respectively .

properties

IUPAC Name

4-(2-phenylacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMLJSCAQOSMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444748
Record name 4'-CYANO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Cyano-2-phenylacetophenone

CAS RN

60694-99-7
Record name 4'-CYANO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Jamalian, B Rathman, GL Borosky… - Applied Catalysis A …, 2014 - Elsevier
The Lewis-acid catalyzed rearrangement of parent trans-stilbene oxide 1 was studied with M(OTf) 3 /DCM and M(OTf) 3 /[BMIM][BF 4 ] (M = Bi, Al, Ga, Sc, and Yb; [BMIM] = …
Number of citations: 23 www.sciencedirect.com

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